![molecular formula C11H12N2O B1418579 5-Ethoxyquinolin-8-amine CAS No. 1154275-84-9](/img/structure/B1418579.png)
5-Ethoxyquinolin-8-amine
Overview
Description
5-Ethoxyquinolin-8-amine is a chemical compound with the CAS Number: 1154275-84-9. It has a molecular weight of 188.23 and its IUPAC name is 5-ethoxy-8-quinolinamine .
Synthesis Analysis
Quinolin-8-amines, which are isomerically related to 5-Ethoxyquinolin-8-amine, can be synthesized using intramolecular main group metal Lewis acid catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .Molecular Structure Analysis
The molecular formula of 5-Ethoxyquinolin-8-amine is C11H12N2O . The Inchi Code is 1S/C11H12N2O/c1-2-14-10-6-5-9 (12)11-8 (10)4-3-7-13-11/h3-7H,2,12H2,1H3 .Chemical Reactions Analysis
Quinoline and quinolone derivatives, including 5-Ethoxyquinolin-8-amine, can undergo various chemical reactions. For instance, they can be synthesized through Conrad–Limpach reactions, transition metal catalyzed reactions, transition metal free ionic liquid mediated reactions, ultrasound irradiation reactions, and greener chemical processes .Physical And Chemical Properties Analysis
5-Ethoxyquinolin-8-amine is a powder with a purity of 95%. It is stored at room temperature . The exact physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Medicinal Chemistry DPP-4 Inhibition
5-Ethoxyquinolin-8-amine has been explored for its potential as a DPP-4 inhibitor, which is significant in the treatment of type 2 diabetes. DPP-4 inhibitors work by prolonging the action of incretin hormones, thereby increasing insulin release and decreasing glucagon levels in the circulation .
Drug Discovery Pharmaceutical Testing
This compound is utilized in pharmaceutical testing as a reference standard to ensure the accuracy of analytical methods in drug discovery processes .
Synthetic Chemistry Heterocyclic Compound Synthesis
In synthetic chemistry, 5-Ethoxyquinolin-8-amine serves as a building block for creating heterocyclic compounds that are prevalent in many pharmacologically active molecules .
Industrial Chemistry Greener Processes
The quinoline motif, which includes 5-Ethoxyquinolin-8-amine, is essential for developing greener and more sustainable chemical processes, meeting societal expectations for environmentally friendly production methods .
Biological Research Enzyme Inhibition Studies
Researchers may use 5-Ethoxyquinolin-8-amine in enzyme inhibition studies to understand better the interaction between small molecules and enzymes, which is crucial for drug design .
Chemical Synthesis Impurity Profiling
It is also used in chemical synthesis for impurity profiling, which helps identify and quantify impurities present in pharmaceutical compounds, ensuring drug safety and efficacy .
Mechanism of Action
Target of Action
5-Ethoxyquinolin-8-amine is a derivative of the quinoline family, which is known to have a wide range of biological activities Quinoline derivatives, such as 8-aminoquinoline, have been developed as powerful bidentate directing groups or ligand auxiliaries in the field of c–h bond activation/functionalization .
Mode of Action
It’s known that quinolin-8-amines, a related compound, have been used in intramolecular main group metal lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology . This suggests that 5-Ethoxyquinolin-8-amine may interact with its targets through similar mechanisms.
Biochemical Pathways
Quinoline derivatives are known to be involved in a variety of biological processes
Result of Action
A related compound, 2-chloro-8-methyl-n-(quinolin-5-yl)quinolin-4-amine, has been found to be active against a non-small cell lung cancer cell line, a549, with an inhibition concentration value of (ic50) 294 μM . This suggests that 5-Ethoxyquinolin-8-amine may have similar effects.
Action Environment
Factors such as temperature, ph, and the presence of other compounds can generally influence the action of chemical compounds .
Safety and Hazards
properties
IUPAC Name |
5-ethoxyquinolin-8-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-14-10-6-5-9(12)11-8(10)4-3-7-13-11/h3-7H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWGSTJBADWOAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C=CC=NC2=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethoxyquinolin-8-amine | |
CAS RN |
1154275-84-9 | |
Record name | 5-ethoxyquinolin-8-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.